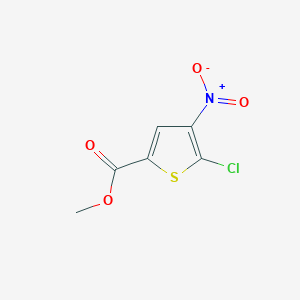

Methyl 5-chloro-4-nitrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-chloro-4-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C6H4ClNO4S and a molar mass of 221.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and nitro substituents on the thiophene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-nitrothiophene-2-carboxylate can be synthesized through the reaction of 5-chloro-4-nitrothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where the carboxylic acid precursor is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chloro and nitro groups on the thiophene ring make it susceptible to nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Sulfoxides and Sulfones: Oxidation of the thiophene ring results in sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and anti-inflammatory activities .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its reactivity and functional groups make it a valuable intermediate in the production of active ingredients for crop protection .

Wirkmechanismus

The mechanism of action of methyl 5-chloro-4-nitrothiophene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be substituted by nucleophiles. These transformations enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-chloro-4-nitrobenzoate: Similar in structure but with a benzene ring instead of a thiophene ring.

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is unique due to the presence of both chloro and nitro groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 5-chloro-4-nitrothiophene-2-carboxylate (MCNT) is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MCNT is characterized by the presence of a chloro group and a nitro group attached to a thiophene ring, which enhances its reactivity and biological activity. Its molecular formula is C7H6ClN2O4S. The compound serves as a building block in organic synthesis and is explored for various applications in pharmaceuticals and agrochemicals.

Antiviral Properties

Research indicates that MCNT acts as an inhibitor of RNA polymerase , which is crucial for viral replication. This property positions it as a potential candidate for antiviral drug development. Studies have shown that MCNT selectively targets RNA polymerase in various pathogens, thereby decreasing viral replication rates. The binding mechanism involves interaction with the active site of RNA polymerase, disrupting its function and leading to reduced viral load.

Antimicrobial Activity

MCNT has demonstrated promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting the growth of multidrug-resistant strains. For example, compounds derived from MCNT have shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antibiotics .

The mechanisms through which MCNT exerts its biological effects involve:

- Interaction with Enzymes : The nitro group can participate in redox reactions, while the chloro group allows for nucleophilic substitution, facilitating interactions with various biological targets.

- Inhibition of RNA Polymerase : By binding to the active site of RNA polymerase, MCNT disrupts the transcription process essential for viral replication.

Comparative Biological Activity

To better understand MCNT's unique properties, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-nitrothiophene-2-carboxylate | C6H5N1O4S | Lacks a chloro group |

| Methyl 4-chloro-5-nitrothiophene-2-carboxylate | C7H6ClN2O4S | Different positioning of chloro and nitro groups |

| Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | C8H9ClN2O4S | Ethyl ester instead of methyl |

This table highlights how variations in chemical structure can influence biological activity.

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have shown that MCNT significantly reduces the viral load in infected cell lines by inhibiting RNA polymerase activity. Further investigations are ongoing to explore its effectiveness against specific viruses.

- Antimicrobial Screening : A series of derivatives based on MCNT were screened against clinical isolates of E. coli and Klebsiella pneumoniae. Results indicated varying degrees of susceptibility, with some derivatives exhibiting low MIC values (1–8 µg/mL) against resistant strains .

- Cytotoxicity Studies : The cytotoxic effects of MCNT were evaluated using human lung adenocarcinoma cells (A549). Compounds derived from MCNT showed varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Eigenschaften

IUPAC Name |

methyl 5-chloro-4-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXVHIIYIMVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.